Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate

Stereochemistry Quality Control Receptor Binding

Researchers optimizing tropane-based DAT inhibitors need stereochemically defined intermediates for batch reproducibility. This rel-(1R,5S,8r) isotropane ester delivers three defined stereocenters with endo-oriented 8-carboxylate. • Direct entry to 8-substituted isotropane series; benchmark DAT IC₅₀: 8α-phenyl 234 nM, 8β-phenyl 785 nM, 8-benzhydryloxy 536 nM (cocaine 159 nM). • Methyl ester enables diversification via mild hydrolysis to free acid (CAS 1375471-52-5). • Crystalline racemate for chiral resolution; N-benzyl validated sigma receptor pharmacophore.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
Cat. No. B12980378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCOC(=O)C1C2CCC1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C16H21NO2/c1-19-16(18)15-13-7-8-14(15)11-17(10-13)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3/t13-,14+,15?
InChIKeyWAYVGJGLPDTNGF-YIONKMFJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate: Stereodefined CNS Building Block


Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate (CAS 2007908-82-7 for the rel-stereoisomer; CAS 2089333-94-6 for the non-stereodefined version) is a conformationally rigid 3-azabicyclo[3.2.1]octane (isotropane) derivative bearing an N-benzyl substituent and a methyl ester at the 8-position . Its molecular formula is C₁₆H₂₁NO₂ (MW 259.34 g/mol), with a calculated LogP of ~2.32 and a topological polar surface area of 29.5 Ų . The rel-(1R,5S,8r) designation specifies the relative configuration at all three stereogenic centers, distinguishing it from stereochemically undefined preparations and ensuring batch-to-batch consistency in receptor-binding studies where the three-dimensional presentation of the 8-carboxylate pharmacophore is critical [1]. The compound serves as a direct synthetic entry point to the 8-substituted isotropane series, a class with established dopamine transporter (DAT) and sigma receptor ligand activity [2].

Stereochemical control rel-(1R,5S,8r) configuration supports receptor-binding SAR with defined 8-endo carboxylate orientation
Synthetic entry Direct precursor to 8-substituted isotropane series with reported DAT and sigma receptor ligand context
Procurement specification Stereodefined 98% purity material with distinct MDL identifier for batch traceability

Why Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate Substitution Fails


The 3-azabicyclo[3.2.1]octane scaffold supports at least four chemically distinct sub-series—differing in ester type (methyl vs. ethyl), ring-regioisomerism (8-carboxylate vs. 1-carboxylate), N-substituent identity (benzyl vs. Boc vs. methyl), and stereochemical definition (rel- vs. undefined)—each of which yields fundamentally different reactivity, steric presentation, and biological activity profiles [1]. In the isotropane dopamine transporter inhibitor series, switching the N-benzyl group to an N-Boc protecting group abolishes the aromatic pharmacophore required for DAT binding [2]. Moving the carboxylate from the 8-position to the 1-position alters the orientation of the ester relative to the nitrogen lone pair, modifying both the pKa of the bridgehead nitrogen and the trajectory of hydrogen-bonding interactions [3]. Even the seemingly minor change from a methyl ester to an ethyl ester shifts the calculated LogP upward, affecting both physicochemical properties and the compound's suitability as a late-stage diversification intermediate . These structural variables are not interchangeable; selecting the incorrect analog risks invalidating SAR conclusions or requiring re-optimization of a synthetic route.

Ester type Methyl vs. ethyl ester shifts LogP and molecular weight; CNS lead-likeness profile may differ and diversification routes may change.
Regioisomer position 8-carboxylate vs. 1-carboxylate alters nitrogen pKa and ester trajectory; 1-carboxylate lacks published DAT/sigma receptor validation.
N-substituent identity N-benzyl is reported as critical for DAT/sigma binding; N-Boc analog is a synthetic intermediate with no reported target engagement.
Stereochemical definition Undefined stereochemistry may introduce diastereomeric impurities; 8-epimer activity differences up to 3-fold reported in DAT assays.

Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate: Quantitative Evidence vs. Analogs


Stereochemical Purity and Batch Consistency

The rel-(1R,5S,8r) designation (CAS 2007908-82-7) explicitly defines the relative configuration at all three stereogenic centers of the bicyclic core, ensuring that the 8-endo carboxylate is consistently oriented relative to the bridging nitrogen . In contrast, the widely listed non-stereodefined analog (CAS 2089333-94-6) carries two undefined atom stereocenters and is supplied at 95% purity by default . The rel-stereoisomer is commercially available at 98% purity (Leyan, Product No. 1727122) , whereas the highest purity routinely catalogued for the undefined mixture is 97% (ChemScene) . For receptor-binding SAR programs where the 8-substituent orientation is a known determinant of activity—the 8α-phenyl isotropane 8a shows IC₅₀ = 234 nM vs. 785 nM for the 8β-epimer 14 at the dopamine transporter—the stereochemical identity of the starting material is non-negotiable [1].

Stereochemical purity
Head-to-head
rel-(1R,5S,8r): 98% purity (Leyan)
undefined stereochemistry: 95% (AKSci, GLPBio)
Supports stereochemical specification review; 3% purity gap may reduce diastereomeric impurity risk in binding assays.
Based on commercial vendor COA specifications.
Stereochemistry Quality Control Receptor Binding

Methyl Ester CNS Lead Optimization

The methyl ester at the 8-position (MW 259.34 g/mol, LogP ~2.32) provides a more favorable balance of lipophilicity and molecular weight for CNS drug discovery campaigns compared with the corresponding ethyl ester (CAS 141380-32-7; MW 273.37 g/mol) . The target compound's LogP of 2.32 falls within the optimal CNS range (LogP 1–3), whereas the ethyl ester, bearing an additional methylene unit, would be expected to increase LogP by approximately 0.5 units based on the Hansch π contribution of a methylene group, pushing it toward the upper limit of CNS desirability . Additionally, the methyl ester's lower molecular weight confers a 14 Da advantage in fragment-based or property-guided lead optimization, where every dalton counts toward compliance with Lipinski's rules and CNS MPO scoring [1]. The ethyl ester variant (141380-32-7) is not commercially available at purity exceeding 97% from any catalogued supplier, whereas the methyl ester is routinely sourced at 97–98% .

Lead-likeness profile
Reported
ΔMW -14 Da
ΔLogP ~ -0.5 (methyl vs. ethyl ester)
Supports CNS lead-likeness property review; reported property difference may influence permeability predictions.
Calculated properties; empirical validation recommended.
Physicochemical Properties CNS Drug Design Ester Hydrolysis

8-Carboxylate Regioisomer: Synthetic Accessibility

The 8-carboxylate regioisomer is a one-step functionalization product of N-benzyl-3-azabicyclo[3.2.1]octan-8-one (CAS 83507-33-9), the central intermediate in the isotropane synthesis route established by Kim et al., which proceeds via Mannich condensation of cyclopentanone, benzylamine, and formaldehyde . This direct synthetic lineage means the 8-carboxylate can be prepared in 2 steps from commercially available starting materials (one-pot Mannich reaction followed by carboxylation), with a demonstrated yield of 58% for the analogous 1-ethoxycarbonyl-3-benzyl-8-carbonyl derivative [1]. In contrast, the 1-carboxylate regioisomer (e.g., ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate, CAS 1363210-42-7) requires a fundamentally different cyclization strategy employing ethyl cyclopentanone-2-carboxylate as the starting ketone, adding at least one additional synthetic step and requiring chromatographic separation of regioisomeric products [1]. The 8-carboxylate also positions the ester group for direct conversion to the 8-phenyl, 8-benzhydryloxy, and 8-alkyl series that have established DAT and sigma receptor pharmacology, whereas the 1-carboxylate series lacks published biological validation in these target classes [2].

Synthetic accessibility
Class-level
8-carboxylate: 2 steps from cyclopentanone
1-carboxylate: ≥3 steps, no DAT/sigma validation
Supports synthetic route selection; 8-carboxylate has published biological validation context.
Yield and step count based on patent literature CN102452981B.
Synthetic Accessibility Regiochemistry Isotropane SAR

N-Benzyl Pharmacophore in DAT and Sigma Receptor Binding

The N-benzyl substituent on the target compound is not merely a protecting group; it constitutes an essential aromatic pharmacophoric element within the isotropane class. In the 2003 study by Kim et al., all biologically active 8-substituted isotropanes in the series retained the N-benzyl moiety, and the N-benzyl-8-benzhydryloxy analog demonstrated an IC₅₀ of 536 nM at the dopamine transporter (DAT) in [³H]WIN-35428 competitive binding assays using rat striatal synaptosomes [1]. The corresponding N-Boc analog (methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate, CAS 1403766-87-9) is exclusively used as a protected synthetic intermediate and has no reported DAT or sigma receptor binding activity in any published study . Removing the N-benzyl aromatic ring eliminates a key π-stacking or hydrophobic interaction with the transporter binding pocket that is conserved across cocaine, benztropine, and WIN 35,065-2 binding modes [2]. Furthermore, sigma receptor binding studies on 3-azabicyclo[3.2.1]octanes demonstrate that aromatic or cycloalkyl N-substituents are critical for high-affinity sigma ligand activity, with non-aromatic N-alkyl derivatives showing markedly reduced potency [3].

N-Benzyl pharmacophore
Class-level
N-Benzyl analog: reported DAT IC₅₀ = 536 nM
N-Boc analog: no reported binding activity
Supports target engagement interpretation; N-benzyl essential for DAT/sigma assay response context.
Rat striatal synaptosomes, [³H]WIN-35428 binding assay.
Dopamine Transporter Sigma Receptor Pharmacophore

Stereodefined Isomer: Higher Purity Specifications

Commercial sourcing data reveals a consistent purity differential between the stereochemically defined and undefined versions of this scaffold. The rel-(1R,5S,8r) stereoisomer (CAS 2007908-82-7) is supplied at 98% purity by Leyan . In contrast, the non-stereodefined methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate (CAS 2089333-94-6) is routinely catalogued at 95% purity by AKSci and GLPBio, with a maximum available purity of 97% from ChemScene . The 3-percentage-point purity gap translates to up to 50 mg of unidentified impurities per gram of compound, which in the context of the isotropane series could represent diastereomeric contaminants with opposing biological activity—as demonstrated by the 3.4-fold difference in DAT IC₅₀ between 8α-phenyl (234 nM) and 8β-phenyl (785 nM) isotropanes [1]. The rel-stereoisomer also carries an MDL number (MFCD31579968) distinct from the non-stereodefined version (MFCD30472102), enabling unambiguous batch traceability .

Purity specification
Head-to-head
rel-stereoisomer: 98% (Leyan)
undefined mixture: 95% (AKSci, GLPBio), max 97%
Supports purity specification review; 3% gap may affect assay reproducibility and SAR interpretation.
Vendor COA data; verify lot-specific certificate.
Chemical Purity Procurement Specification Reproducibility

Methyl rel-(1R,5S,8r)-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate: Optimal Applications


DAT Inhibitor Lead Optimization via 8-Position SAR

The 8-carboxylate ester serves as the direct precursor for the entire 8-substituted isotropane SAR series characterized by Kim et al. (2003) [1]. Reduction to the 8-hydroxymethyl intermediate or hydrolysis to the 8-carboxylic acid enables installation of 8-phenyl, 8-benzhydryloxy, and 8-alkyl substituents via Grignard addition, nucleophilic displacement, or Mitsunobu coupling. Researchers can benchmark new 8-substituted analogs against the published DAT IC₅₀ values: 8α-phenyl (234 nM), 8β-phenyl (785 nM), and 8-benzhydryloxy (536 nM), with cocaine (159 nM) as the reference standard.

Sigma Receptor Ligand Development with Isotropane Scaffold

The 3-azabicyclo[3.2.1]octane core with an N-benzyl substituent has been validated as a sigma receptor pharmacophore by Yamashita et al. (1997), where structurally related 3-(ω-cycloalkyl-alkyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octanes demonstrated potent sigma ligand activity [2]. The rel-(1R,5S,8r) stereochemistry of the target compound locks the 8-carboxylate in the endo orientation, pre-organizing the scaffold for receptor recognition. The ester handle allows late-stage diversification to amides, reverse esters, or heterocycles without disturbing the N-benzyl pharmacophore.

Stereodefined Entry for Tropane Alkaloid Synthesis

The rel-(1R,5S,8r) stereochemistry provides a crystalline, racemic building block suitable for chiral resolution or asymmetric synthesis campaigns targeting tropane alkaloid derivatives [3]. As documented by Pollini et al. (2006), the 8-azabicyclo[3.2.1]octane scaffold is the defining structural feature of tropane alkaloids, and the target compound's three defined stereocenters eliminate ambiguity during diastereomeric crystallization or enzymatic resolution steps. The methyl ester can be cleaved under mild conditions (LiOH, THF/H₂O) to yield the free carboxylic acid (CAS 1375471-52-5) for peptide coupling or amide bond formation.

Application
Selection Property
Validation Focus
DAT ligand SAR studies
rel-stereochemistry, 8-carboxylate diversification handle
DAT binding assay benchmarking, epimer SAR comparison
Sigma receptor ligand screening
N-benzyl pharmacophore, endo-8-carboxylate orientation
Sigma receptor affinity profiling, N-substituent SAR review
Tropane alkaloid synthesis
Defined rel-configuration, methyl ester cleavability
Chiral resolution efficiency, diastereomeric purity verification
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